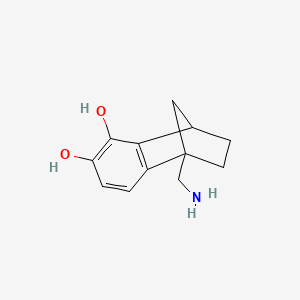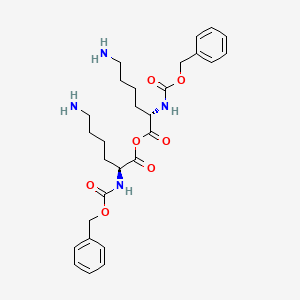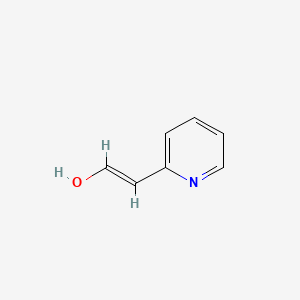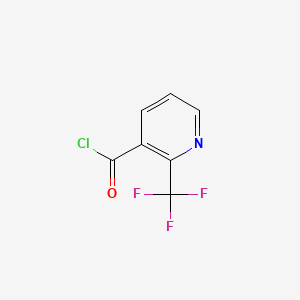
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the aminomethyl and diol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on cost-efficiency, scalability, and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance production efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic core or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield diketones, while nucleophilic substitution of the aminomethyl group can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tricyclic structure may enable the compound to fit into specific binding sites, modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[6.2.1.02,7]undeca-4-ene
- Tricyclo[6.2.1.02,7]undeca-2,4,6-triene
Uniqueness
1-(Aminomethyl)-1,2,3,4-tetrahydro-1,4-methanonaphthalene-5,6-diol is unique due to the presence of the aminomethyl and diol functional groups, which provide additional reactivity and potential for diverse applications compared to similar tricyclic compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
115103-50-9 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.257 |
InChI |
InChI=1S/C12H15NO2/c13-6-12-4-3-7(5-12)10-8(12)1-2-9(14)11(10)15/h1-2,7,14-15H,3-6,13H2 |
Clé InChI |
KACTXQLWUPULBT-UHFFFAOYSA-N |
SMILES |
C1CC2(CC1C3=C2C=CC(=C3O)O)CN |
Synonymes |
1,4-Methanonaphthalene-5,6-diol, 1-(aminomethyl)-1,2,3,4-tetrahydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid](/img/structure/B568401.png)
![3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine](/img/structure/B568402.png)

![2-Methyl-1H-imidazo[4,5-h]quinoline](/img/structure/B568404.png)


![1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-imidazole](/img/structure/B568410.png)


![(3AS,8aR)-3a-ethoxy-1-methyloctahydrocyclohepta[b]pyrrol-4(2H)-one](/img/structure/B568423.png)
